REACTION_CXSMILES
|
[H-].[Na+].[C:3]([N:5]=[C:6]1[NH:10][CH2:9][CH2:8][S:7]1)#[N:4].[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CN(C)C=O>[CH2:11]([N:10]1[CH2:9][CH2:8][S:7][C:6]1=[N:5][C:3]#[N:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C1SCCN1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were then collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(SCC1)=NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |